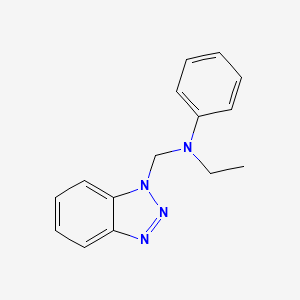

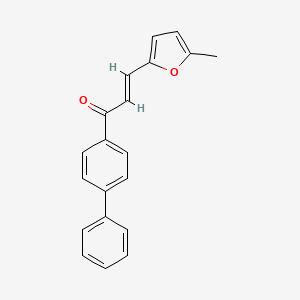

![molecular formula C29H21N3O3S2 B2563524 2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-2-ylacetamide CAS No. 379236-14-3](/img/structure/B2563524.png)

2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-2-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-2-ylacetamide is a useful research compound. Its molecular formula is C29H21N3O3S2 and its molecular weight is 523.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Evaluation and Biological Activity

Antitumor and Antimicrobial Potential

Derivatives of thieno[2,3-d]pyrimidine, similar in structure to the compound of interest, have been explored for their antitumor, antimicrobial, and antioxidant properties. For example, heterocyclic derivatives, including thieno[2,3-d]pyrimidine analogs, have shown significant potential in toxicity assessments, tumor inhibition, and antimicrobial activities (Faheem, 2018). These compounds have been evaluated for their binding affinities against various biological targets such as epidermal growth factor receptor (EGFR) and tubulin, indicating their potential use in designing therapies against cancer and inflammatory conditions.

Dual Inhibitory Activities

Some derivatives have been synthesized as potential dual inhibitors for critical enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their utility in cancer treatment. For instance, nonclassical analogs of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines have demonstrated moderate to potent inhibitory activities against human TS, highlighting their potential as chemotherapeutic agents (Gangjee et al., 2008).

Synthetic and Chemical Properties

Synthetic Pathways and Chemical Reactions

Research has focused on the synthesis and characterization of thieno[2,3-d]pyrimidine derivatives, revealing versatile chemical reactions that enable the introduction of various functional groups, enhancing their biological activity and solubility. For instance, the synthesis of thieno[2,3-d]pyrimidine derivatives has involved reactions with phosphorous oxychloride and different reagents to introduce substituents that could potentially modulate the compounds' pharmacological profiles (Taha, 2012).

Material Science Applications

Beyond pharmacological interests, similar compounds have found applications in material science, such as the synthesis of new fluorinated polyimides derived from related diamines for their exceptional thermal stability, low dielectric constants, and solvent resistance. These materials are significant in developing high-performance polymers for electronics and aerospace industries (Chung & Hsiao, 2008).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various biological targets. For instance, thieno[2,3-d]pyrimidin-2-yl moiety is a common structural feature in many bioactive compounds and has been associated with a wide range of biological activities .

Mode of Action

The mode of action of a compound is largely determined by its chemical structure. The presence of various functional groups in the compound can enable it to interact with different biological targets. For example, the sulfanyl group (-SH) is a strong nucleophile and can form covalent bonds with certain amino acid residues in proteins, potentially altering their function .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its targets. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the pathway, leading to downstream effects .

Pharmacokinetics

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical properties. For example, the presence of polar groups can affect the compound’s solubility and therefore its absorption and distribution .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. This could range from altering cellular processes to inducing specific biological responses .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Properties

IUPAC Name |

2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21N3O3S2/c1-18-11-14-24(35-18)23-16-36-27-26(23)28(34)32(22-9-3-2-4-10-22)29(31-27)37-17-25(33)30-21-13-12-19-7-5-6-8-20(19)15-21/h2-16H,17H2,1H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZQBGGMIACONU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride](/img/structure/B2563442.png)

![6-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2563445.png)

![5-isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2563448.png)

![Ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate](/img/structure/B2563452.png)

![N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide](/img/structure/B2563453.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563456.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2563457.png)

![3-Methyl-7-[3-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/no-structure.png)